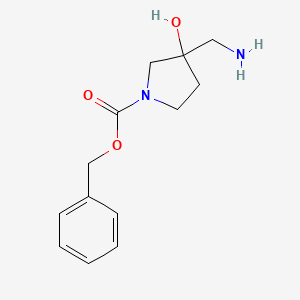

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine

描述

Chemical Name: 1-Cbz-3-aminomethyl-3-hydroxypyrrolidine CAS No.: 872715-55-4 Molecular Formula: C₁₃H₁₈N₂O₃ Molecular Weight: 250.29 g/mol Structural Features:

- Cbz (Carbobenzyloxy) group: A benzyl-based protecting group for amines, removable via hydrogenolysis .

- 3-Aminomethyl substituent: Provides a primary amine site for further functionalization.

属性

IUPAC Name |

benzyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-9-13(17)6-7-15(10-13)12(16)18-8-11-4-2-1-3-5-11/h1-5,17H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEKQDZDDCUGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CN)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material and Nitrogen Protection

The synthesis often begins with a pyrrolidine derivative such as pyrrolidine-3-carboxylic acid or 3-aminomethylpyrrolidine. The amino group on the pyrrolidine nitrogen is protected by reaction with benzyl chloroformate in the presence of a base (e.g., sodium hydroxide or sodium bicarbonate) to install the Cbz group. This step is critical to prevent unwanted side reactions during subsequent transformations.

Formation of the Aminomethyl and Hydroxyl Substituents

The 3-position functionalization to install both aminomethyl and hydroxyl groups can be achieved via reduction of Cbz-protected amino acid esters or via nucleophilic substitution and oxidation strategies.

- Reduction of Cbz-protected amino acid esters: The Cbz-protected amino acid ester is reduced using borohydride reagents such as sodium borohydride or sodium triacetoxyborohydride in organic solvents (e.g., methanol, dichloromethane). This step converts the ester to the corresponding amino alcohol with retention of stereochemistry.

- Nucleophilic substitution and oxidation: Alternative routes involve nucleophilic displacement reactions on appropriately functionalized pyrrolidine intermediates, followed by selective oxidation of hydroxyl groups using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Stereochemical Control and Enantiomeric Enrichment

- The chiral center at the 3-position is crucial for biological activity. Enantiomeric purity is maintained by starting from chiral amino acids or by employing chiral auxiliaries and catalysts during synthesis.

- Enzymatic kinetic resolution or chiral chromatography (e.g., preparative chiral HPLC) can be used to separate enantiomers if racemization occurs.

- Crystallization-induced diastereomeric transformations (CIDT) with chiral acids (e.g., tartaric acid) have been reported to enhance enantiomeric purity.

Purification and Characterization

- Purification methods include recrystallization, silica gel column chromatography, and preparative HPLC.

- Characterization techniques such as NMR (¹H, ¹³C, DEPT), HPLC with chiral columns, and mass spectrometry confirm structure and purity.

- Stability is ensured by storage under inert atmosphere at low temperatures (-20°C) in anhydrous solvents to prevent Cbz deprotection and degradation.

Summary Data Table of Preparation Parameters

Research Findings and Optimization Insights

- The use of sodium triacetoxyborohydride in dichloroethane has been demonstrated as an effective reducing agent for Cbz-protected amino acid esters, affording high yields of amino alcohols with minimal racemization.

- Enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B) has been applied successfully to resolve enantiomers of related amino alcohols, suggesting potential for scale-up in chiral purity enhancement.

- Continuous flow reactors and automated systems have been recommended for industrial-scale synthesis to improve reproducibility, reaction control, and safety.

- Stability studies emphasize the importance of avoiding protic solvents and moisture to prevent premature Cbz deprotection and compound degradation.

化学反应分析

Types of Reactions

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while nucleophilic substitution can introduce various functional groups at the aminomethyl position .

科学研究应用

Organic Synthesis

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine is primarily utilized in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. This reaction involves the generation of isocyanate intermediates, which react with Grignard reagents to yield the corresponding amides. The effectiveness of this method highlights its potential for synthesizing complex organic molecules, particularly peptides and proteins, which are crucial in biochemistry and pharmaceuticals.

Synthesis Overview

- Starting Materials : N-Alloc-, N-Boc-, and N-Cbz-protected amines.

- Reagents : Isocyanate intermediates, 2-chloropyridine, trifluoromethanesulfonyl anhydride, Grignard reagents.

- Outcome : Formation of amides with high yields.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, making it a candidate for drug development. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, potentially useful for treating infections caused by resistant strains of bacteria .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 |

| HeLa (cervical cancer) | 30 |

| A549 (lung cancer) | 20 |

Antimicrobial Efficacy Study

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for treating resistant infections.

Cancer Cell Line Study

Another investigation focused on its effects on ovarian cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls. This supports its further exploration as an anticancer agent.

作用机制

The mechanism of action of 1-Cbz-3-aminomethyl-3-hydroxypyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

相似化合物的比较

Hazard Profile :

- H302 : Harmful if swallowed.

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

Precautionary measures include avoiding inhalation, skin/eye contact, and proper waste disposal .

Structural and Functional Group Analysis

Key Differences and Implications

Protecting Groups :

- Cbz vs. Boc: Cbz (benzyloxycarbonyl) is stable under acidic conditions but cleaved via hydrogenolysis. Boc (tert-butoxycarbonyl) is acid-labile, enabling orthogonal deprotection strategies .

- Dual Protection: (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine allows sequential deprotection, useful in multi-step syntheses .

Substituent Effects :

- Aminomethyl vs. Amino: The primary amine in this compound offers greater reactivity for conjugation compared to secondary amines in (S)-1-Cbz-3-Aminopyrrolidine HCl .

- Halogen vs. Methoxy : 1-Cbz-3-bromopyrrolidine’s bromine enables Suzuki or Buchwald-Hartwig couplings, while the methoxy group in Benzyl 3-methoxy-1-pyrrolidinecarboxylate is electron-donating, altering electronic properties .

Stereochemistry :

- (S)-1-Cbz-3-Aminopyrrolidine HCl (S-configuration) and (R)-3-N-Cbz-Aminopyrrolidine (R-configuration) highlight enantiomeric differences, critical for chiral drug intermediates .

生物活性

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features confer potential biological activities, particularly in drug development. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a pyrrolidine ring with a carbobenzyloxy (Cbz) group at the nitrogen atom and a hydroxymethyl group at the 3-position. This configuration is significant for its reactivity and interactions with biological targets, making it a valuable intermediate in synthetic chemistry.

Synthesis Methods

Several methods have been documented for synthesizing this compound:

- Amidation Reactions : Utilizing isocyanate intermediates generated in situ, this method involves reacting with Grignard reagents to produce amides, which are crucial in peptide synthesis.

- Functional Group Transformations : The compound can be synthesized from 1-Pyrrolidinecarboxylic acid derivatives, showcasing versatility in organic transformations.

Antimicrobial and Anticancer Properties

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Its structural features allow for interactions with various biological targets, potentially influencing metabolic pathways. Preliminary studies suggest that it may affect enzymes or receptors involved in drug metabolism.

Case Study: Cytotoxic Activity

In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives tested against A549 (lung cancer) and MCF-7 (breast cancer) cells demonstrated dose-dependent inhibition of cell proliferation .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, potentially modulating biochemical pathways associated with drug metabolism and efficacy .

Comparative Analysis

The following table summarizes the characteristics of related compounds to highlight the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Cbz-3-pyrrolidinone | C12H15NO2 | Lacks hydroxymethyl group; used in similar syntheses |

| (S)-1-Cbz-3-amino-pyrrolidine | C12H17ClN2O2 | Contains an amino group; used in medicinal chemistry |

| N-Cbz-3-(R)-hydroxypyrrolidine | C12H15NO3 | Features an additional hydroxyl group; versatile in synthesis |

常见问题

Q. What are the critical considerations for synthesizing 1-Cbz-3-aminomethyl-3-hydroxypyrrolidine with high stereochemical purity?

- Methodological Answer: The synthesis requires precise control over stereochemistry due to the presence of two adjacent chiral centers (C3-hydroxyl and C3-aminomethyl groups). A validated approach involves:

- Protection strategies : Use benzyl chloroformate (Cbz-Cl) for amine protection, ensuring regioselectivity at the pyrrolidine nitrogen .

- Reductive amination : Optimize reaction conditions (e.g., NaBH3CN in methanol at 0–5°C) to minimize racemization .

- Purification : Employ column chromatography (silica gel, eluent: CH2Cl2/MeOH 95:5) and confirm purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

- Methodological Answer: Conduct accelerated stability studies:

- Prepare buffered solutions (pH 1–13) using ammonium acetate (pH 6.5) or HCl/NaOH .

- Monitor degradation via LC-MS (ESI+ mode) to detect hydrolysis of the Cbz group or oxidation of the hydroxyl moiety.

- Use NMR (1H/13C) to identify degradation products (e.g., free amine or ketone derivatives) .

Advanced Research Questions

Q. How to resolve contradictory data in the literature regarding the reactivity of the C3-hydroxyl group in nucleophilic substitutions?

- Methodological Answer: Contradictions often arise from solvent effects or competing reaction pathways. Systematic analysis includes:

- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, H2O) solvents to assess nucleophilicity .

- Kinetic studies : Use in situ IR or NMR to track reaction progress and identify intermediates (e.g., oxonium ion formation in acidic conditions) .

- Computational modeling : Apply DFT calculations (B3LYP/6-31G*) to evaluate transition-state energies for competing pathways .

Q. What experimental strategies mitigate racemization during functionalization of the C3-aminomethyl group?

- Methodological Answer: Racemization is common due to the β-amino alcohol structure. Solutions include:

- Low-temperature reactions : Perform acylations or alkylations at –20°C in anhydrous THF to stabilize the transition state .

- Chiral auxiliaries : Introduce temporary protecting groups (e.g., Boc) to shield the amine and reduce steric strain .

- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers post-synthesis .

Q. How to design a robust assay for evaluating the biological activity of this compound derivatives?

- Methodological Answer: Focus on target-specific assays:

- Enzyme inhibition : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .

- Cellular uptake : Label derivatives with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry .

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via HRMS .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 120–135°C)?

- Methodological Answer: Variations arise from impurities or polymorphic forms. To reconcile discrepancies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。